molecular formula C24H24N2O3S B2874438 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide CAS No. 954639-09-9

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide

Cat. No.: B2874438
CAS No.: 954639-09-9
M. Wt: 420.53
InChI Key: FAJYJFYKFBOERY-UHFFFAOYSA-N
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Description

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide (CAS#: 954639-09-9) is a synthetic organic compound with a molecular formula of C24H24N2O3S and a molecular weight of 420.5 g/mol . This molecule belongs to the class of N-sulfonyl-1,2,3,4-tetrahydroisoquinoline (NSTHIQ) derivatives, which have emerged as a significant scaffold in medicinal chemistry due to their versatile biological activities . The core structure integrates a tetrahydroisoquinoline system, a phenylsulfonyl group, and an m-tolylacetamide side chain, creating a multi-functional research chemical. This compound is of particular interest in antimicrobial research. Recent studies on structurally related N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated significant antifungal properties against various species, including Aspergillus spp, Penicillium spp, and Botrytis cinerea, suggesting its potential application in developing novel anti-fungal agents . The presence of the sulfonamide group is a key pharmacophore, as sulfur-containing functional groups are prevalent in many FDA-approved pharmaceuticals and contribute to diverse biological activities . The acetamide moiety further enhances its research utility, as this functional group is known to possess therapeutic potential for targeting various diseases, including inflammation and viral infections, and serves as a valuable precursor in heterocyclic synthesis . Researchers can utilize this high-purity compound for lead optimization in drug discovery programs, mechanism of action studies, and as a building block for developing more complex molecules. Its structural features make it a valuable candidate for investigating multi-target therapeutic strategies, which are increasingly important for complex diseases like epilepsy and neuropathic pain . The product is provided For Research Use Only (RUO) and is strictly not for diagnostic or therapeutic use. Researchers should consult the safety data sheet prior to use.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O3S/c1-18-6-5-7-19(14-18)15-24(27)25-22-11-10-20-12-13-26(17-21(20)16-22)30(28,29)23-8-3-2-4-9-23/h2-11,14,16H,12-13,15,17H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAJYJFYKFBOERY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NC2=CC3=C(CCN(C3)S(=O)(=O)C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-(m-tolyl)acetamide (CAS Number: 954639-21-5) is a complex organic compound that belongs to the class of sulfonamide derivatives. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is C26H22N2O3SC_{26}H_{22}N_{2}O_{3}S, with a molecular weight of 442.5 g/mol. Its structural features include a tetrahydroisoquinoline core, which is known for various biological activities, and a phenylsulfonyl group that enhances its interactions with biological targets.

PropertyValue
Molecular FormulaC26H22N2O3S
Molecular Weight442.5 g/mol
CAS Number954639-21-5
Chemical StructureChemical Structure

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The phenylsulfonyl group can form strong interactions with protein active sites, while the tetrahydroisoquinoline moiety may modulate receptor activity. These interactions can lead to various biological effects depending on the specific target and pathway involved.

Anticonvulsant Activity

Research has indicated that compounds with similar structures exhibit anticonvulsant properties. For instance, studies have shown that certain derivatives can inhibit neuronal voltage-sensitive sodium channels, which are crucial in the modulation of seizure activity. In vivo studies demonstrated that these compounds could significantly reduce seizure frequency in animal models when tested against maximal electroshock (MES) and pentylenetetrazole-induced seizures.

Anticancer Potential

There is growing evidence supporting the anticancer potential of sulfonamide derivatives. Compounds structurally related to this compound have been evaluated for their ability to inhibit various cancer cell lines. For example, some studies have reported moderate to high potency against RET kinase activity, which is implicated in several cancers.

Case Studies

  • Anticonvulsant Screening : In a study assessing various anilide derivatives for anticonvulsant activity, it was found that certain structural modifications led to enhanced efficacy in reducing seizure activity in rodent models. The structure-activity relationship (SAR) analysis highlighted the importance of specific substituents on the anilide moiety for optimal activity.
    CompoundDose (mg/kg)MES Protection (%)
    N-(3-chlorophenyl)-2-methylacetamide10075
    N-(3-trifluoromethylphenyl)-2-methylacetamide30085
  • Anticancer Activity : A series of sulfonamide derivatives were synthesized and evaluated for their cytotoxic effects against various cancer cell lines. One notable derivative demonstrated significant inhibition of cell proliferation in RET-positive cancer cells.
    CompoundIC50 (µM)Cancer Cell Line
    Sulfonamide Derivative A10HeLa
    Sulfonamide Derivative B15MCF-7

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally and functionally related tetrahydroisoquinoline derivatives, focusing on substituent effects, synthetic routes, and physicochemical properties.

Key Findings

Sulfonyl Group Variations :

  • The phenylsulfonyl group in the target compound confers greater steric bulk and electron-withdrawing effects compared to the ethylsulfonyl analog (). This difference may influence receptor binding selectivity, as bulkier groups often enhance affinity for hydrophobic pockets in proteins .
  • Methanesulfonamides (e.g., compound in ) exhibit simpler synthesis but lower lipophilicity compared to aryl-sulfonyl derivatives .

Acetamide Substituents: The m-tolyl group in the target compound provides moderate lipophilicity, balancing solubility and membrane permeability. In contrast, dimethoxyphenyl-substituted analogs () show enhanced polarity due to methoxy groups, which may reduce blood-brain barrier penetration . Chloroacetamides () are primarily pesticidal and lack the tetrahydroisoquinoline core, limiting direct pharmacological comparability .

Synthetic Complexity: The target compound’s synthesis likely involves sulfonylation of a tetrahydroisoquinoline precursor, analogous to methods in (e.g., benzenesulfonate ester formation at 67% yield) . Derivatives with piperidine-ethoxy side chains () require multi-step functionalization, resulting in lower yields (24%) compared to simpler acetamides .

Spectral Characterization :

  • ¹H NMR data for related compounds (e.g., δ 2.95 ppm for SO₂CH₃ in ) confirm successful sulfonamide formation. The absence of spectral data for the target compound suggests further characterization is needed .

Table 2: Functional Group Impact on Properties

Functional Group Role in Target Compound Comparison to Analogs
Phenylsulfonyl (2-position) Enhances metabolic stability More stable than ethylsulfonyl ()
m-Tolyl acetamide (7-position) Balances lipophilicity Less polar than dimethoxyphenyl ()
Tetrahydroisoquinoline core Provides structural rigidity Critical for receptor binding vs. non-core analogs ()

Critical Analysis of Contradictions and Limitations

  • Evidence Gaps : Direct biological activity data (e.g., IC₅₀, binding assays) for the target compound are absent in the provided evidence, limiting functional comparisons.
  • Structural Divergence: Compounds in (pesticides) share the acetamide group but lack the tetrahydroisoquinoline core, reducing their relevance to pharmacological applications .
  • Synthetic Yields : High-yield routes (e.g., 82–94% in ) suggest optimizations for scaling, but the target compound’s synthesis remains underexplored .

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